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The Jahn-Teller theorem is a fundamental concept in chemistry and physics, stating that any

non-linear molecule with a degenerate electronic ground state will undergo a geometric

distortion to remove that degeneracy.[1] This distortion lowers the overall energy of the system,

resulting in a more stable configuration. In crystalline solids, this effect can manifest as a

cooperative phenomenon, where individual distortions align, leading to a macroscopic

structural phase transition.

In the case of the spinel oxide Cr₂NiO₄, the Jahn-Teller effect is the driving force behind

significant temperature-dependent changes in its crystal structure.

The Spinel Structure of Cr₂NiO₄
Nickel chromite (Cr₂NiO₄) adopts a normal spinel structure at temperatures above

approximately 310 K.[1][2] The general spinel formula is AB₂O₄, where 'A' cations occupy

tetrahedral sites and 'B' cations occupy octahedral sites within a face-centered cubic (FCC)

lattice of oxygen anions.[3]

A-site (Tetrahedral): Occupied by Ni²⁺ ions.

B-site (Octahedral): Occupied by Cr³⁺ ions.

Oxygen Anions: Form a nearly ideal cubic close-packed framework.

The crucial element for the Jahn-Teller distortion in this material is the Ni²⁺ ion. In a tetrahedral

crystal field, the d-orbitals of the Ni²⁺ ion (a d⁸ configuration) split into a lower, doubly
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degenerate e set and a higher, triply degenerate t₂ set. The electronic configuration (e⁴t₂⁴)

results in an orbitally degenerate ground state, making Ni²⁺ a Jahn-Teller active ion.[4][5]

Sequential Structural Distortions
As Cr₂NiO₄ is cooled, it undergoes a series of structural phase transitions driven by the

cooperative Jahn-Teller effect and magneto-structural coupling.

Cubic to Tetragonal Transition
At approximately 310 K, a cooperative alignment of local NiO₄ tetrahedral distortions causes

the crystal to transition from its high-temperature cubic (space group Fd-3m) phase to a

tetragonally distorted phase (space group I4₁/amd).[1][2] This transition is a classic

manifestation of the Jahn-Teller effect, where the degeneracy of the Ni²⁺ electronic state is

lifted, lowering the crystal's overall symmetry.[4] This results in an elongation of the unit cell

along one axis.

Tetragonal to Orthorhombic Transition
Upon further cooling, a second structural transition occurs at the onset of ferrimagnetic

ordering, around 65-70 K.[1][2][6] The symmetry is further lowered from tetragonal to

orthorhombic (space group Fddd).[4][6] The near-coincidence of the structural transition

temperature with the magnetic ordering temperature (Néel temperature, Tɴ) indicates a strong

coupling between the crystal lattice and the magnetic spins, a phenomenon known as

magneto-structural coupling.[1]

Data Presentation: Crystallographic Parameters
The following tables summarize the crystallographic data for the different phases of Cr₂NiO₄,

derived from X-ray and neutron diffraction studies.

Table 1: Lattice Parameters of Cr₂NiO₄ at Different Temperatures

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/235536660_Spin-induced_symmetry_breaking_in_orbitally_ordered_NiCr_2_O_4_and_CuCr_2_O_4
https://arxiv.org/pdf/1212.4301
http://pfwww.kek.jp/acr2004pdf/part_b/pf04b156.pdf
https://www.mdpi.com/2312-7481/9/1/13
https://www.researchgate.net/publication/235536660_Spin-induced_symmetry_breaking_in_orbitally_ordered_NiCr_2_O_4_and_CuCr_2_O_4
http://pfwww.kek.jp/acr2004pdf/part_b/pf04b156.pdf
https://www.mdpi.com/2312-7481/9/1/13
http://pfwww.kek.jp/acr2005pdf/part_b/pf05b134.pdf
https://www.researchgate.net/publication/235536660_Spin-induced_symmetry_breaking_in_orbitally_ordered_NiCr_2_O_4_and_CuCr_2_O_4
http://pfwww.kek.jp/acr2005pdf/part_b/pf05b134.pdf
http://pfwww.kek.jp/acr2004pdf/part_b/pf04b156.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase
Temperat
ure (K)

Space
Group

a (Å) b (Å) c (Å)
Data
Source

Cubic > 310 Fd-3m 8.3169 - - [7]

Tetragonal 100 I4₁/amd 8.231 - 8.460 [6]

Orthorhom

bic
40 Fddd ~8.17 ~8.18 ~8.56 [6]

| Orthorhombic | 15 | Fddd | 8.171 | 8.184 | 8.563 |[6] |

Table 2: Selected Interatomic Distances in Tetragonal Cr₂NiO₄ (100 K)

Bond Distance (Å) Coordination

Ni - O 1.99 Tetrahedral

Cr - O 1.99 Octahedral

Cr - O 2.00 Octahedral

Data derived from Rietveld refinement results presented in reference[6]. Note: The tetragonal

distortion primarily affects the NiO₄ tetrahedra, but subtle changes occur throughout the lattice.

Experimental Protocols
The characterization of the Jahn-Teller distortion in Cr₂NiO₄ relies on a combination of

synthesis and advanced analytical techniques.

Synthesis of Polycrystalline Cr₂NiO₄
Method: Solid-State Reaction[1][6] or Co-precipitation[7].

Solid-State Protocol:

High-purity precursor powders of Nickel(II) oxide (NiO) and Chromium(III) oxide (Cr₂O₃)

are weighed in stoichiometric amounts.
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The powders are intimately mixed and ground together, often in an agate mortar or using a

ball mill to ensure homogeneity.

The mixed powder is pressed into pellets to ensure good contact between particles.

The pellets are calcined in air at high temperatures, typically in the range of 900-1200°C,

for an extended period (e.g., 24-48 hours).[8]

The process may involve intermediate grindings and re-pelletizing to promote a complete

reaction and form a single-phase sample.

The final product is cooled slowly to room temperature.

Co-precipitation Protocol:

Aqueous solutions of nickel nitrate and chromium nitrate are mixed in the correct molar

ratio and heated to 70-80°C.[7]

A precipitating agent, such as an ammonia solution, is added dropwise with constant

stirring to maintain a specific pH (e.g., 6.5-8).[7]

The resulting precipitate is aged, filtered, washed thoroughly with deionized water, and

dried (e.g., at 150°C).[7]

The dried powder is then calcined at a temperature sufficient to form the spinel phase

(e.g., 650°C for 6 hours).[7]

X-ray Diffraction (XRD)
Purpose: To identify crystal phases, determine lattice parameters, and track structural phase

transitions as a function of temperature.

Instrumentation: A high-resolution powder diffractometer equipped with a copper (Cu Kα, λ ≈

1.54 Å) or synchrotron X-ray source. For low-temperature measurements, the diffractometer

is fitted with a cryostat.

Procedure:
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The powdered Cr₂NiO₄ sample is mounted on a sample holder.

Diffraction patterns are collected over a wide 2θ range (e.g., 10-90°).

For temperature-dependent studies, data is collected at discrete temperature intervals

while cooling or heating the sample.

Data Analysis: The collected patterns are analyzed using the Rietveld refinement method.

This technique fits a calculated diffraction pattern based on a structural model (space

group, atomic positions, lattice parameters) to the experimental data, allowing for the

precise determination of crystallographic parameters.

Neutron Powder Diffraction (NPD)
Purpose: To precisely determine the crystal structure (especially the positions of light atoms like

oxygen) and to resolve the magnetic structure at low temperatures.

Instrumentation: A high-resolution neutron powder diffractometer located at a neutron source

(nuclear reactor or spallation source), equipped with a low-temperature sample environment

like a closed-cycle helium cryostat.[9][10]

Procedure:

The powder sample is loaded into a sample holder transparent to neutrons, such as a thin-

walled vanadium can.[10]

The sample is cooled to the desired temperature (e.g., 15 K).

A neutron diffraction pattern is collected over a wide angular range.

Data Analysis: Rietveld refinement is performed on the neutron diffraction data. Because

neutrons scatter from atomic nuclei, they are highly sensitive to the positions of oxygen

atoms. Furthermore, neutrons have a magnetic moment and will diffract from ordered

magnetic structures, making NPD essential for determining the arrangement of spins in

the ferrimagnetic phase.

Visualizations
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The following diagrams illustrate the key relationships and workflows discussed in this guide.
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Click to download full resolution via product page

Caption: Phase transitions of Cr₂NiO₄ with decreasing temperature.
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Caption: Experimental workflow for characterizing Cr₂NiO₄.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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